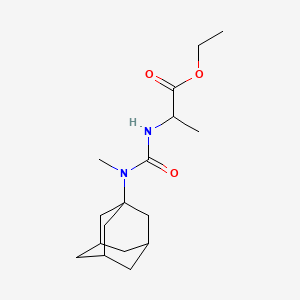

Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate

Description

Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate is a synthetic ethyl propanoate derivative featuring a unique adamantane-based substituent. The methylamino carbonyl linkage further modulates solubility and reactivity, while the ethyl ester group enhances bioavailability by delaying hydrolysis. Though direct evidence for this compound is absent in the provided materials, its structural analogs (e.g., ethyl propanoate esters with heterocyclic or aromatic substituents) highlight its hypothetical pharmacological relevance.

Properties

CAS No. |

33396-49-5 |

|---|---|

Molecular Formula |

C17H28N2O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

ethyl 2-[[1-adamantyl(methyl)carbamoyl]amino]propanoate |

InChI |

InChI=1S/C17H28N2O3/c1-4-22-15(20)11(2)18-16(21)19(3)17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,4-10H2,1-3H3,(H,18,21) |

InChI Key |

BQMZASIEUOBBES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC(=O)N(C)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Preparation Methods

Michael Addition of Adamantyl Amines to Ethyl Acrylate

- Procedure : Adamantyl amine or methyladamantyl amine is reacted with ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in ethanol at 40–60 °C for 4 hours.

- Outcome : Formation of ethyl N-(adamantan-1-yl)-3-aminopropanoate intermediates.

- Purification : Precipitation by addition of ethyl acetate, filtration, and solvent removal under reduced pressure yields the product as an oil or solid.

- Yields : Typically high, around 85–95% depending on conditions.

Hydrolysis to Corresponding Amino Acids

- Procedure : The ethyl ester intermediates are hydrolyzed under basic conditions using aqueous sodium hydroxide in methanol at reflux (~65 °C) for 4 hours.

- Workup : Removal of organic solvents under vacuum followed by purification using ion exchange resins.

- Products : Corresponding N-adamantyl-3-aminopropanoic acids.

- Yields : Quantitative to high yields (up to 97%).

Reductive Amination for Final Compound Formation

- Procedure : The amino acid or amino ester intermediates undergo reductive amination with methylated adamantyl amines or related carbonyl compounds in the presence of reducing agents (e.g., sodium cyanoborohydride).

- Conditions : Typically performed in methanol or ethanol at room temperature or slightly elevated temperatures.

- Outcome : Formation of the target compound, Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate, featuring the adamantyl moiety linked via a carbamoyl group to the propanoate backbone.

- Purification : Column chromatography using ethyl acetate/hexane mixtures or recrystallization.

Multicomponent Ugi Reaction (Alternative Route)

- Procedure : A one-pot condensation of adamantan-1-amine, an aldehyde or ketone, a carboxylic acid (e.g., alanine ethyl ester hydrochloride), and an isocyanide.

- Conditions : Room temperature to mild heating, solvent such as methanol or ethanol.

- Outcome : Peptide-like products incorporating adamantyl and amino acid fragments.

- Purification : Flash chromatography and recrystallization.

- Advantages : Operational simplicity and flexibility in modifying substituents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Michael addition | Adamantyl amine, ethyl acrylate, AlCl3 | 40–60 | 4 | 85–95 | Lewis acid catalysis, ethanol solvent |

| Ester hydrolysis | NaOH (10% aq.), methanol | 65 (reflux) | 4 | 90–97 | Ion exchange resin purification |

| Reductive amination | Amino acid ester, methyladamantyl amine, reducing agent | RT–40 | 2–6 | 70–85 | Mild conditions, methanol solvent |

| Ugi multicomponent reaction | Adamantan-1-amine, aldehyde, carboxylic acid, isocyanide | RT–50 | 12–24 | 60–80 | One-pot, versatile |

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the adamantyl, methyl, and propanoate moieties.

- Mass Spectrometry : Confirms molecular weight and purity.

- Chromatography : TLC and column chromatography for reaction monitoring and purification.

- Melting Point : Used for solid intermediates and final compounds to assess purity.

Research Findings and Notes

- The Michael addition catalyzed by AlCl3 is efficient for introducing the adamantyl amine onto the propanoate backbone with minimal side reactions.

- Hydrolysis under basic conditions is straightforward and yields clean amino acid derivatives suitable for further functionalization.

- Reductive amination allows for the introduction of methyl groups on the adamantyl amine nitrogen, crucial for the final compound structure.

- The Ugi reaction offers a modular approach to synthesize related compounds with peptide-like bonds, useful for analog development.

- Purification by column chromatography using ethyl acetate/hexane mixtures is standard, with gradient elution improving product isolation.

- Reaction times and temperatures are optimized to balance conversion and yield while minimizing decomposition.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Michael Addition + Hydrolysis | Michael addition → ester hydrolysis | High yield, well-established | Requires Lewis acid catalyst |

| Reductive Amination | Amino acid ester + amine + reducing agent | Selective N-methylation | Sensitive to reaction conditions |

| Ugi Multicomponent Reaction | One-pot condensation | Operationally simple, versatile | Moderate yields, complex mixtures |

Chemical Reactions Analysis

Types of Reactions

CC 9095 undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to oxidation, affecting its adhesive properties.

Substitution: Aromatic modification involves substitution reactions where hydrogen atoms are replaced by aromatic groups.

Common Reagents and Conditions

Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.

Substitution: Involves aromatic compounds and catalysts under controlled conditions.

Major Products Formed

Oxidation Products: Oxidized derivatives of the hydrocarbon resin.

Substitution Products: Aromatic-modified hydrocarbon resins with enhanced properties.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate. For instance, derivatives that incorporate adamantane structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

A study demonstrated that adamantane derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 . These findings suggest that this compound may possess similar anticancer activity, warranting further investigation.

Antiviral Activity

Research into adamantane analogs has revealed their ability to modulate viral activity, particularly against influenza A virus by interacting with the M2 transmembrane protein . This suggests that this compound could be explored for antiviral applications, potentially leading to new therapeutic agents for viral infections.

Therapeutic Applications

The unique properties of this compound make it a candidate for several therapeutic applications:

- Cancer Treatment : Due to its potential anticancer properties, this compound could be developed into a chemotherapeutic agent.

- Antiviral Drugs : Its ability to modulate viral activity positions it as a candidate for antiviral drug development.

- Neurological Disorders : Compounds containing adamantane structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity Assessment

In a controlled study, various derivatives of adamantane were synthesized and screened for their cytotoxic effects on cancer cell lines. The study found that certain modifications to the adamantane structure significantly enhanced the anticancer activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Antiviral Mechanism Exploration

Another study focused on the mechanism by which adamantane analogs inhibit influenza A virus replication. The research identified specific interactions between the compounds and viral proteins, providing insights into how structural modifications could enhance antiviral efficacy .

Mechanism of Action

The mechanism of action of CC 9095 involves its ability to enhance adhesion through its molecular structure. The slightly aromatic-modified aliphatic C5 structure allows it to interact effectively with various polymers, improving adhesion. The addition of antioxidants stabilizes the resin, preventing degradation and maintaining its adhesive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate with structurally related ethyl propanoate derivatives, emphasizing substituent effects on molecular properties and applications:

Key Observations:

Substituent Impact on Activity: Adamantyl Group: The adamantyl moiety (hypothetical) likely enhances lipophilicity and stability compared to thiophen (73) or benzimidazole () derivatives. Heterocyclic Substituents: Thiophen (73) and benzimidazole () groups introduce aromaticity and π-π interactions, critical for binding to targets like GABA transporters or thrombin (in Dabigatran synthesis) .

Molecular Weight and Bioavailability :

- Compounds with molecular weights < 500 g/mol (e.g., 73: 377.52 g/mol) generally exhibit better oral bioavailability. The adamantyl derivative’s estimated weight (~320.4 g/mol) aligns with this trend, suggesting favorable drug-like properties.

Synthetic Utility :

- Ethyl esters in and serve as intermediates for active pharmaceutical ingredients (APIs), highlighting their role in prodrug design. The adamantyl derivative could similarly act as a prodrug, with ester hydrolysis releasing the active carboxylic acid .

Structural Diversity: The propynyl group in introduces alkyne functionality, enabling click chemistry modifications.

Research Findings and Implications

- : Compound 73’s bis-thiophen substituent demonstrates the importance of aromatic heterocycles in GABA transporter inhibition, a trait absent in the adamantyl derivative but relevant for CNS activity .

- : Benzimidazole-containing analogs underscore the role of nitrogen-rich heterocycles in anticoagulant development, suggesting that adamantyl’s rigidity could complement such frameworks for enhanced target selectivity .

- : Structural data for ethyl amino acid esters (e.g., 4-aminophenyl, hydroxyphenyl) provide benchmarks for synthesizing and characterizing adamantyl derivatives, particularly in optimizing solubility and stability .

Biological Activity

Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate, a compound featuring an adamantane moiety, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure can be represented as follows:

This compound is characterized by the presence of an adamantane core, which is known for its unique three-dimensional structure that can influence its biological interactions.

Pharmacological Properties

- Antioxidant Activity : Preliminary studies suggest that derivatives of adamantane compounds exhibit antioxidant properties. These compounds can scavenge free radicals, which may contribute to neuroprotective effects in models of neurodegenerative diseases .

- Neuroprotective Effects : Research indicates that adamantane derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, thus highlighting its therapeutic potential in inflammatory conditions .

- Antimicrobial Activity : Some adamantane derivatives possess antimicrobial properties, making them candidates for further development as antibacterial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophile Quenching : Similar to carnosine derivatives, this compound may interact with electrophiles, reducing cellular damage caused by reactive species .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism, contributing to its therapeutic effects .

Case Studies

Several studies have investigated the biological effects of adamantane derivatives:

- Neuroprotection in Animal Models : A study involving mice treated with an adamantane derivative demonstrated significant reductions in neuroinflammation and improved cognitive function compared to controls .

- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited bactericidal activity against several strains of bacteria, including resistant strains .

- Cell Culture Studies : Experiments conducted on human neuronal cell lines indicated that this compound could significantly reduce oxidative stress markers and promote cell survival under stress conditions .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.